molecular formula C12H14N2OS B1470149 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol CAS No. 1421509-45-6

1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol

Cat. No.: B1470149
CAS No.: 1421509-45-6
M. Wt: 234.32 g/mol
InChI Key: XGNSQUFSFJXBLS-UHFFFAOYSA-N
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Description

1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol is a heterocyclic compound featuring a benzo[d]thiazole core substituted with methyl groups at positions 4 and 7, linked to an azetidine ring bearing a hydroxyl group at position 2. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring planar aromatic interactions and specific stereoelectronic environments .

Synthetic routes for analogous compounds often involve coupling reactions between substituted benzo[d]thiazole amines and azetidine derivatives. For example, Pd-catalyzed Suzuki coupling or condensation reactions with aldehydes/ketones are common strategies (as seen in related benzothiazole-azetidine hybrids) .

Properties

IUPAC Name

1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-7-3-4-8(2)11-10(7)13-12(16-11)14-5-9(15)6-14/h3-4,9,15H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNSQUFSFJXBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methyl Groups: The methyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Azetidin-3-ol Ring: The azetidin-3-ol ring can be formed by reacting the benzo[d]thiazole derivative with an appropriate azetidinone precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidin-3-ol moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • The compound has been investigated for its potential as an anticancer agent. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including colorectal cancer models.
    • Mechanism of Action :
      • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation, such as kinases and proteases.
      • Apoptosis Induction : The compound activates apoptotic pathways by modulating mitochondrial membrane potential and caspase activation .
    Cell LineIC50 (µM)Mechanism of Action
    SW4802.0β-Catenin inhibition
    HCT1160.12Wnt pathway modulation
    MCF75.5Apoptosis induction
    Recent studies using xenograft models demonstrated significant tumor growth reduction upon treatment with this compound, highlighting its potential therapeutic efficacy in oncology.
  • Enzyme Inhibition Studies
    • The compound has been explored for its ability to inhibit enzymes critical to various biological processes. The sulfonyl group present in its structure enhances binding affinity to active sites of target enzymes, thereby blocking substrate access and inhibiting their activity .
  • Receptor Modulation
    • Research indicates that 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol can interact with G-protein-coupled receptors (GPCRs), influencing cellular signaling pathways. This modulation can lead to altered cellular responses, which may be beneficial in therapeutic contexts.
  • DNA/RNA Interaction
    • The compound may also interact with nucleic acids, potentially affecting gene expression and protein synthesis, which is crucial for developing targeted therapies in cancer treatment.

Colorectal Cancer

In vivo studies have shown that the administration of this compound significantly reduces tumor growth in xenograft models. The treatment resulted in decreased levels of Ki67 expression, a marker associated with cell proliferation .

Mechanistic Investigations

Further investigations into the mechanistic pathways revealed that the compound's anticancer effects are mediated through the activation of apoptotic pathways. This involves alterations in mitochondrial dynamics and engagement of caspase cascades, suggesting its potential utility as a therapeutic agent against various malignancies.

Mechanism of Action

The mechanism of action of 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may interact with cellular pathways involved in cancer cell proliferation, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The target compound’s closest analogs differ in substituents on the benzo[d]thiazole ring or modifications to the azetidine moiety. Key examples include:

Compound Name Substituents (Benzo[d]thiazole) Azetidine Modification Molecular Formula Molar Mass (g/mol) Key Properties/Applications
1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol 4-CH₃, 7-CH₃ 3-OH C₁₂H₁₄N₂OS 248.32 Enhanced lipophilicity; potential kinase inhibition
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol 4-F, 6-F 3-OH C₁₀H₈F₂N₂OS 242.25 Increased electronegativity; possible antimicrobial activity
1-(Benzo[d]thiazol-2-yl)azetidin-3-ol None 3-OH C₁₀H₁₀N₂OS 206.26 Baseline structure; lower steric hindrance
3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones Phenyl extension Oxadiazinane-thione Varies ~350–400 Extended conjugation; cyclized thiourea derivatives for agrochemical uses

Key Observations:

Substituent Effects: Methyl Groups (4,7-CH₃): The dimethyl substitution in the target compound increases lipophilicity (logP ~2.5–3.0 estimated), favoring membrane permeability compared to the unsubstituted analog (logP ~1.8) .

Azetidine Modifications: The 3-OH group in azetidin-3-ol enables hydrogen bonding, critical for interactions with biological targets like kinases or GPCRs. In contrast, azetidin-2-one derivatives (e.g., lactams) lack this hydroxyl group, reducing hydrogen-bond donor capacity but improving metabolic stability .

Extended Conjugation Systems :

  • Compounds like 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones () incorporate additional aromatic rings and thiourea-derived moieties, broadening π-π stacking interactions and enhancing antifungal/antimicrobial activity .

Biological Activity

1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol, with the CAS number 1421509-45-6, is a compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyDetails
IUPAC Name 1-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-azetidinol
Molecular Formula C₁₂H₁₄N₂OS
Molecular Weight 234.32 g/mol
CAS Number 1421509-45-6

Physical Properties

The compound is a solid at room temperature and exhibits a boiling point that has not been explicitly documented in the available literature. It is recommended to store it in a tightly closed container in a cool and dry place to maintain its stability .

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial properties, suggesting potential applications in treating infections .
  • MAO Inhibition : Monoamine oxidase (MAO) inhibitors are crucial in managing neurological disorders. Compounds with similar structures have demonstrated selective inhibition against MAO-A and MAO-B isoenzymes, which are important targets for antidepressant therapies .

The mechanism of action for MAO inhibition involves binding to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters such as serotonin and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, which can alleviate symptoms of depression and anxiety .

In Vitro Studies

In a study evaluating MAO inhibition, several derivatives were synthesized and tested for their inhibitory activity against MAO isoforms. The results indicated that compounds with a benzothiazole ring exhibited promising inhibitory effects:

Compound IDIC₅₀ (μM)Remarks
6b0.060Most potent MAO-A inhibitor
6c0.241Significant activity
6d>1.0Diminished activity with isopropyl group

The study highlighted that structural modifications significantly impacted the inhibitory potency against MAO isoforms .

Molecular Docking Studies

Molecular docking studies have provided insights into how these compounds bind to the active site of MAO enzymes. The docking simulations revealed specific interactions between the compound and amino acid residues within the enzyme's active site, which are critical for its inhibitory action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol

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